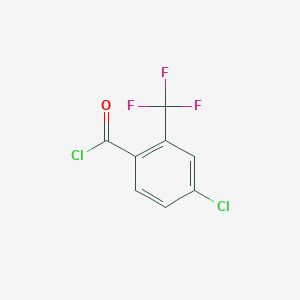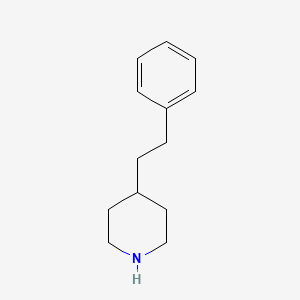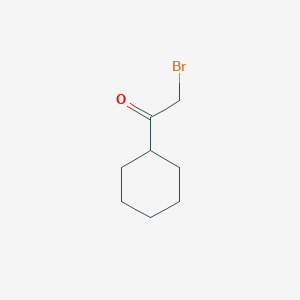
2-Bromo-1-cyclohexylethanone
Vue d'ensemble
Description
“2-Bromo-1-cyclohexylethanone” is an organic compound with the molecular formula C8H13BrO . It is also known as 1-Bromo-2-(cyclohexyl) ethanone.
Synthesis Analysis
The synthesis of 2-Bromo-1-cyclohexylethanone is not explicitly mentioned in the search results. However, bromination is a common method in organic chemistry to introduce bromine into a molecule .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-cyclohexylethanone consists of a cyclohexyl group attached to a carbonyl group (C=O) and a bromine atom . The molecular weight is 205.09 g/mol .
Chemical Reactions Analysis
The specific chemical reactions involving 2-Bromo-1-cyclohexylethanone are not detailed in the search results. However, bromo compounds are often used in substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-cyclohexylethanone are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 205.09 g/mol .
Applications De Recherche Scientifique
2-Bromo-1-cyclohexylethanone: A Comprehensive Analysis
Proteomics Research: 2-Bromo-1-cyclohexylethanone is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. This compound can be used to modify proteins or peptides during synthesis or labeling experiments, aiding in the identification and quantification of proteins within a complex biological sample .
Organic Synthesis: As an organic compound belonging to the family of halogenated ketones, 2-Bromo-1-cyclohexylethanone is a valuable reagent in organic synthesis. It can act as an intermediate in the preparation of various organic molecules, particularly in the synthesis of heterocyclic compounds which have diverse applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry: In medicinal chemistry, 2-Bromo-1-cyclohexylethanone may be used to synthesize compounds with potential therapeutic properties. Its structure allows for the creation of novel molecules that could be tested for activity against various diseases .
Chemical Research and Synthesis: This compound’s unique chemical and physical properties make it a versatile reagent in chemical research and synthesis. It can be employed in various reactions such as halogenation, condensation, and cyclization processes, which are fundamental in developing new chemical entities.
Biological Studies: The biological properties of 2-Bromo-1-cyclohexylethanone can be explored in biological studies, particularly in understanding its interaction with biological macromolecules. This can provide insights into the design of new drugs or therapeutic agents.
Safety and Toxicity Evaluation: 2-Bromo-1-cyclohexylethanone’s safety profile and toxicity levels are critical areas of research, especially when considering its use in scientific experiments. Studies focusing on its toxicological effects can help establish safe handling practices and exposure limits.
Mécanisme D'action
Target of Action
It has been shown to be an inhibitor of the immunoproteasome , a protein complex that degrades proteins in the cell .
Mode of Action
As an inhibitor of the immunoproteasome , it likely binds to this protein complex and prevents it from degrading proteins. This could result in changes to cellular processes that rely on protein degradation.
Biochemical Pathways
Given its role as an immunoproteasome inhibitor , it may impact pathways related to protein degradation and turnover.
Result of Action
As an inhibitor of the immunoproteasome , it could potentially alter protein degradation processes within the cell, leading to various downstream effects.
Safety and Hazards
2-Bromo-1-cyclohexylethanone is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should be handled with personal protective equipment, and any spillage should be cleaned up without creating dust .
Orientations Futures
2-Bromo-1-cyclohexylethanone is commonly used as an intermediate in organic synthesis and a reagent in various fields of research and industry. It has potential implications in the development of new therapeutic agents targeting phosphoglycerate dehydrogenase (PHGDH) .
Propriétés
IUPAC Name |
2-bromo-1-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIDZNESKOPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457238 | |
| Record name | 2-bromo-1-cyclohexylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclohexylethanone | |
CAS RN |
56077-28-2 | |
| Record name | 2-Bromo-1-cyclohexylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56077-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1-cyclohexylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

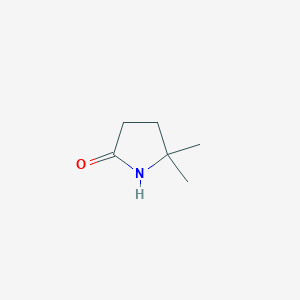
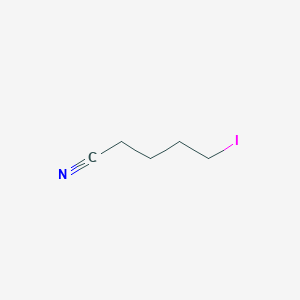

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)
![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)
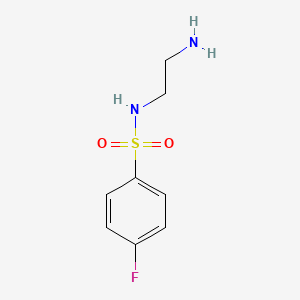
![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)
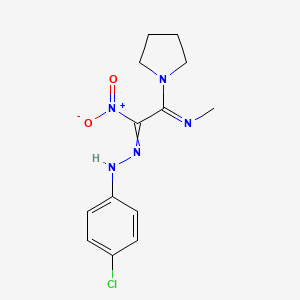
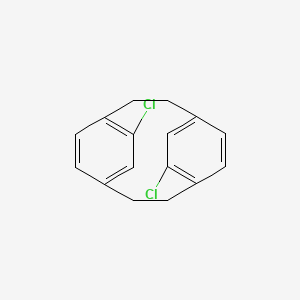
![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)
